{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[3-fluoro-5-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
1-[3-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a combination of fluorinated benzoyl and benzenesulfonyl groups attached to a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Fluorination: Introduction of fluorine atoms into the benzoyl and benzenesulfonyl groups can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reactions: The final step involves coupling the fluorinated intermediates with piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[3-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl amides: These compounds share the tetrazole and fluorinated benzoyl groups but differ in the presence of the morpholine ring.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Similar in having the tetrazole and fluorinated benzoyl groups but lacks the piperazine and benzenesulfonyl groups.
Uniqueness
1-[3-FLUORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16F2N6O3S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[3-fluoro-5-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C18H16F2N6O3S/c19-14-1-3-17(4-2-14)30(28,29)25-7-5-24(6-8-25)18(27)13-9-15(20)11-16(10-13)26-12-21-22-23-26/h1-4,9-12H,5-8H2 |
InChI Key |
BFRNNOKZYZXHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC(=C2)F)N3C=NN=N3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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